
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides. This compound is characterized by a benzoyl group attached to the benzimidazole core, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one typically involves the condensation of o-phenylenediamine with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming hydroxybenzimidazole.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly for treating infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one involves its interaction with various molecular targets, including enzymes and receptors. The benzoyl group enhances its ability to bind to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in antimicrobial, antiviral, or anticancer effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, which lacks the benzoyl group.
2-Aminobenzimidazole: A derivative with an amino group at the 2-position.
5,6-Dichlorobenzimidazole: A derivative with chlorine atoms at the 5 and 6 positions.
Uniqueness
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
105686-59-7 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
6-benzoyl-3,6-dihydrobenzimidazol-5-one |
InChI |
InChI=1S/C14H10N2O2/c17-13-7-12-11(15-8-16-12)6-10(13)14(18)9-4-2-1-3-5-9/h1-8,10H,(H,15,16) |
Clave InChI |
JJYYKYBHFMSUQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2C=C3C(=CC2=O)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
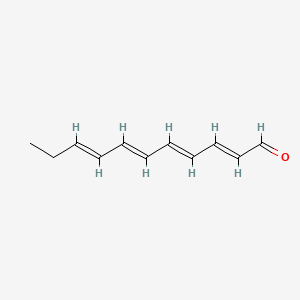
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
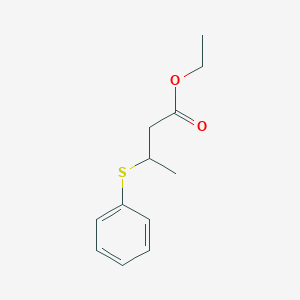
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
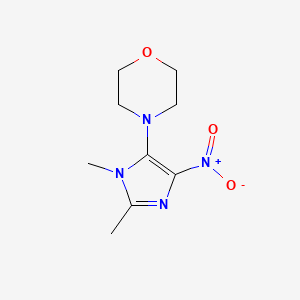

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
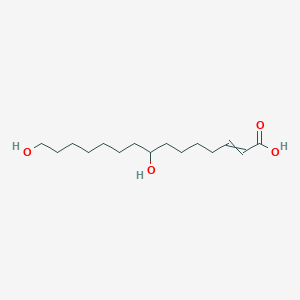
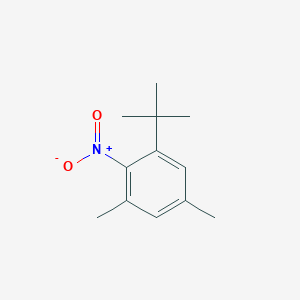
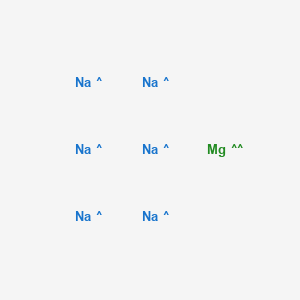
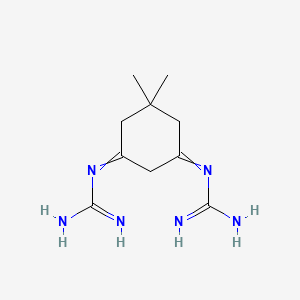
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
